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Compound of Interest

Compound Name: 2-Hydroxy-3-butynoic acid

Cat. No.: B3028907 Get Quote

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Hydroxy-3-butynoic
Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the chemical structure, bonding, and potential

physicochemical properties of 2-hydroxy-3-butynoic acid. As a molecule incorporating a

terminal alkyne, a hydroxyl group, and a carboxylic acid, it represents a versatile building block

with potential applications in medicinal chemistry and materials science. This document

synthesizes fundamental chemical principles with predictive methodologies to offer a

comprehensive profile of this intriguing molecule.

Molecular Structure and Bonding
2-Hydroxy-3-butynoic acid (C₄H₄O₃) is a chiral molecule featuring a four-carbon backbone.[1]

Its structure is characterized by the presence of three key functional groups: a carboxylic acid

at C1, a hydroxyl group at C2, and a terminal alkyne at C3-C4. The IUPAC name for this

compound is 2-hydroxybut-3-ynoic acid.[1]

The hybridization of the carbon atoms dictates the molecule's geometry. The C1 and C2

carbons are sp² and sp³ hybridized, respectively, leading to a trigonal planar geometry around

C1 and a tetrahedral arrangement around C2. The C3 and C4 carbons of the alkyne group are

sp hybridized, resulting in a linear C-C≡C-H arrangement with bond angles of approximately

180°.
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A visual representation of the molecular structure is provided below:

Caption: 2D representation of 2-Hydroxy-3-butynoic acid's structure.

Predicted Bond Parameters
While experimental crystallographic data for 2-hydroxy-3-butynoic acid is not readily

available, we can predict its bond lengths and angles based on typical values for similar

functional groups. These predictions are derived from computational chemistry studies and

experimental data of related molecules.

Bond Hybridization
Predicted
Bond Length
(Å)

Predicted
Bond Angle (°)

Angle Atoms

C1=O1 sp²-sp² ~1.20 ~120 O1=C1-O2

C1-O2 sp²-sp² ~1.36 ~120 O1=C1-C2

C1-C2 sp²-sp³ ~1.51 ~109.5 O2-C1-C2

C2-O3 sp³-sp² ~1.43 ~109.5 C1-C2-O3

C2-H sp³-s ~1.09 ~109.5 C1-C2-H

C2-C3 sp³-sp ~1.47 ~109.5 O3-C2-C3

C3≡C4 sp-sp ~1.21 ~180 C2-C3≡C4

C4-H sp-s ~1.06 ~180 C3≡C4-H

Conformational Analysis
The primary source of conformational flexibility in 2-hydroxy-3-butynoic acid is the rotation

around the C2-C3 single bond. A conformational analysis helps in understanding the molecule's

preferred three-dimensional shape, which is crucial for its interaction with biological targets.

The study of different 3D arrangements a molecule can adopt through rotation around single

bonds is known as conformational analysis.[2]
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The stability of different conformers is influenced by torsional strain and steric interactions.[2]

Additionally, the potential for intramolecular hydrogen bonding between the hydroxyl group at

C2 and the carbonyl oxygen of the carboxylic acid can significantly influence the

conformational landscape.

Below is a diagram illustrating the key rotational freedom leading to different conformers.
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Rotation around C2-C3 bond

Potential Intramolecular H-Bonding

Gauche Conformer Eclipsed Conformer (High Energy)Rotation Anti ConformerRotation

Hydroxyl Group (-OH) Carboxylic Acid (C=O)H-bond
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Propargyl Alcohol

Protection of -OH group
(e.g., as THP ether)

Formation of Grignard Reagent
(with EtMgBr)

Carboxylation
(reaction with CO₂)

Acidic Workup and Deprotection
(e.g., dilute H₂SO₄)

Purification
(e.g., recrystallization or chromatography)

2-Hydroxy-3-butynoic Acid
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Define Molecular Structure

Geometry Optimization
(e.g., B3LYP/6-311++G(d,p))

Frequency Calculation
(to confirm minimum energy structure)

Calculation of Properties:
- IR and NMR spectra

- HOMO-LUMO energies
- Electrostatic potential map

Analysis of Results:
- Bond lengths and angles

- Vibrational modes
- Reactivity indices

Comprehensive Electronic Profile

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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